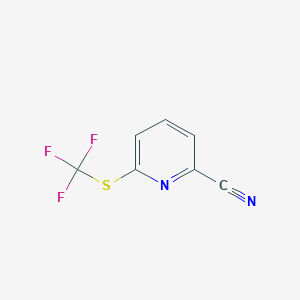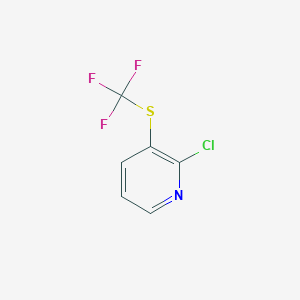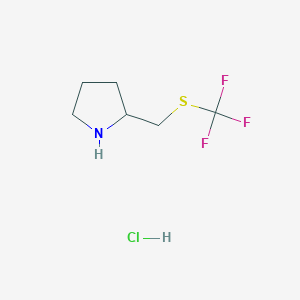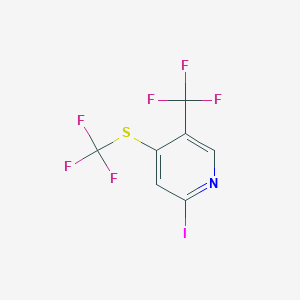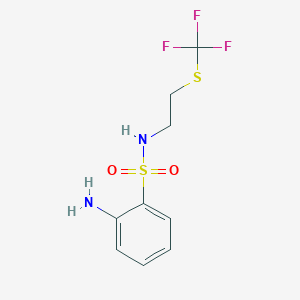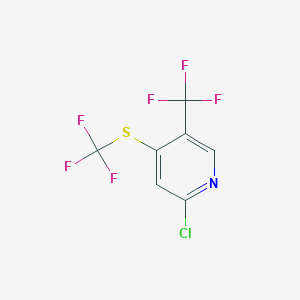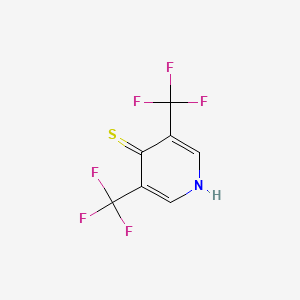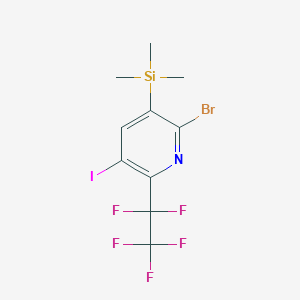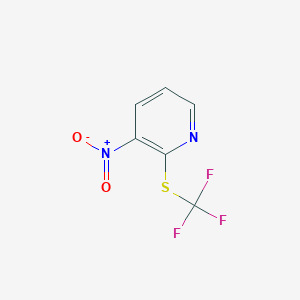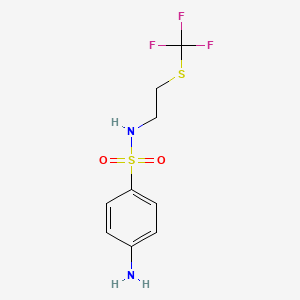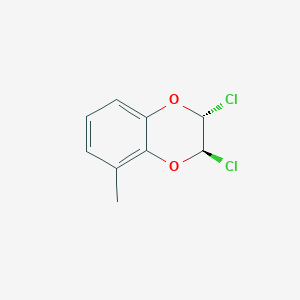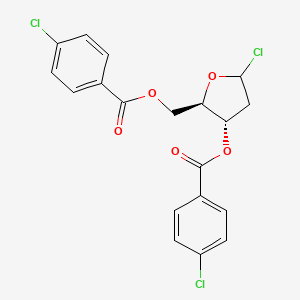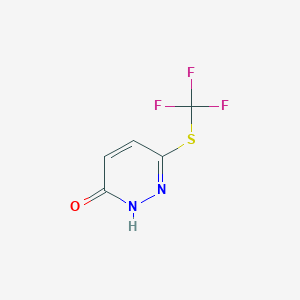
6-(Trifluoromethylsulfanyl)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethylsulfanyl)pyridazin-3-ol is a heterocyclic compound that contains a pyridazine ring substituted with a trifluoromethylsulfanyl group at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied in medicinal chemistry .
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with a pyridazinone structure have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyridazine derivatives with electrophilic trifluoromethylsulfanyl reagents such as the Billard reagent (PhNHSCF3) under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(Trifluoromethylsulfanyl)pyridazin-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethylsulfanyl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-(Trifluoromethylsulfanyl)pyridazin-3-one.
Reduction: Formation of 6-(Trifluoromethylsulfanyl)dihydropyridazin-3-ol.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethylsulfanyl)pyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Used in the development of agrochemicals and other industrial applications
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridazin-3-ol: Similar structure but lacks the sulfanyl group.
6-(Trifluoromethylsulfanyl)pyrimidin-3-ol: Contains a pyrimidine ring instead of a pyridazine ring.
6-(Trifluoromethylsulfanyl)pyrazin-3-ol: Contains a pyrazine ring instead of a pyridazine ring
Uniqueness
6-(Trifluoromethylsulfanyl)pyridazin-3-ol is unique due to the presence of both the trifluoromethylsulfanyl and hydroxyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFYIZZMOBSAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
